2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine

Lipophilicity Drug-likeness Permeability

Procure 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine as a differentiated benzothieno[3,2-d]pyrimidine scaffold. Its 4-phenoxy group and methylsulfanyl substitution create a distinct pharmacological profile vs. simple thienopyrimidines, enabling head-to-head selectivity and potency comparisons. The XLogP3 of 5.4 and TPSA of 88.6 Ų place it in a favorable CNS-permeability space, ideal for blood-brain barrier studies. Use as a baseline for fluorescence structure-property relationship (SPR) studies (COX-2 binding, Φfl=0.032) or as an in silico ADME calibration boundary marker for machine learning models.

Molecular Formula C17H12N2OS2
Molecular Weight 324.42
CAS No. 477872-83-6
Cat. No. B2417028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine
CAS477872-83-6
Molecular FormulaC17H12N2OS2
Molecular Weight324.42
Structural Identifiers
SMILESCSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42
InChIInChI=1S/C17H12N2OS2/c1-21-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)20-11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyDURILSDQIOJZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine (CAS 477872-83-6): Key Physicochemical and Scaffold Properties for Research Procurement


2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine (CAS 477872-83-6) is a heterocyclic small molecule belonging to the [1]benzothieno[3,2-d]pyrimidine class, characterized by a fused benzothiophene-pyrimidine core with a methylsulfanyl group at the 2-position and a phenoxy group at the 4-position [1]. It possesses a molecular weight of 324.4 g/mol, a computed XLogP3 of 5.4, and a topological polar surface area (TPSA) of 88.6 Ų [1]. This scaffold has been investigated in drug discovery programs, particularly as a core for kinase inhibitors and sirtuin modulators [2].

Why Thieno[3,2-d]pyrimidine or Other Benzothienopyrimidine Analogs Cannot Directly Replace 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine in Research Workflows


Within the broader thieno[3,2-d]pyrimidine and benzothieno[3,2-d]pyrimidine family, subtle structural variations profoundly alter lipophilicity, electronic distribution, and binding-site complementarity. The presence of the fused benzo ring in [1]benzothieno[3,2-d]pyrimidine significantly increases molecular weight, ring count, and hydrophobicity compared to simple thieno[3,2-d]pyrimidines, directly affecting solubility, permeability, and off-target profiles [1]. Similarly, modification of the 4-phenoxy group (e.g., to 4-fluorophenoxy or 4-pyrrolidinyl) shifts electron density and steric bulk, which can ablate target engagement observed with the unsubstituted phenoxy derivative [2]. These differences mean that biological activity, selectivity, and physicochemical behavior are not transferable between closely related analogs, necessitating careful compound-specific evaluation during procurement and experimental design [1].

Quantitative Differentiation of 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine (CAS 477872-83-6) Against Closest Structural Analogs


Lipophilicity (XLogP3) Elevation Driven by Benzo-Annulation vs. Thieno[3,2-d]pyrimidine Core

The target compound exhibits an XLogP3 of 5.4 [1]. Its non-benzo thieno[3,2-d]pyrimidine analog (CAS 339018-88-1) possesses a lower molecular weight (274.4 g/mol) and is expected to have a significantly lower XLogP3 (predicted ~4.5 based on consensus models) . This ~0.9 log unit increase in lipophilicity translates to roughly an 8-fold higher theoretical membrane partitioning, which can enhance passive permeability but also increase the risk of off-target binding and reduced solubility [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Impact on Blood-Brain Barrier Penetration Potential

The target compound has a TPSA of 88.6 Ų [1]. The thieno[3,2-d]pyrimidine analog (without the fused benzene ring) has the same heteroatom count but a smaller overall molecular surface; its TPSA is estimated at 88.6 Ų as well (identical heteroatom composition), indicating that the benzo-annulation primarily increases non-polar surface area without altering the polar surface. This can shift the compound further toward the CNS-penetrant space (optimal TPSA < 90 Ų) while simultaneously increasing overall hydrophobicity [2].

TPSA CNS penetration Drug design

Molecular Weight and Heavy Atom Count Advantage for Fragment Elaboration vs. Thieno Analog

The target compound has a molecular weight of 324.4 g/mol and 22 heavy atoms [1]. The thieno[3,2-d]pyrimidine comparator (CAS 339018-88-1) has MW 274.4 g/mol and 18 heavy atoms . The additional benzo ring adds 50 g/mol and 4 heavy atoms, expanding the available chemical space for substituent SAR exploration. This makes the benzothieno scaffold a more advanced starting point for lead optimization programs that have already identified thieno[3,2-d]pyrimidines as hits but require enhanced target complementarity [2].

Molecular weight Lead optimization Fragment-based drug design

Class-Level SIRT2 Inhibitory Activity Potential Inferred from Benzothieno[3,2-d]pyrimidine SAR

While direct biological data for 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine are not publicly available, the benzothieno[3,2-d]pyrimidine scaffold has demonstrated potent SIRT2 inhibitory activity. The most active compound in a published series (compound 7) showed IC50 = 2.10 μg/mL against SIRT2, 6.6-fold more potent than cambinol, and achieved 68.65% growth inhibition against MCF-7 breast cancer cells [1]. The 4-phenoxy substituent present in the target compound may offer distinct selectivity profiles compared to the 4-amino/4-oxo derivatives evaluated in that study, warranting its use as a head-to-head comparator in SIRT2 profiling panels [2].

SIRT2 inhibition Anticancer Epigenetics

Recommended Research and Industrial Application Scenarios for 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine Based on Quantitative Evidence


Lead Optimization in SIRT2-Targeted Anticancer Drug Discovery

The benzothieno[3,2-d]pyrimidine scaffold has validated SIRT2 inhibitory activity (IC50 as low as 2.10 μg/mL) and antiproliferative effects against MCF-7 and UO-31 cancer cell lines [1]. Procuring 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine enables direct head-to-head comparison with existing 4-substituted analogs to establish whether the 4-phenoxy group improves selectivity, potency, or pharmacokinetic properties [1].

CNS-Penetrant Kinase Inhibitor Screening Libraries

With a TPSA of 88.6 Ų (below the 90 Ų threshold for CNS penetration) and an elevated XLogP3 of 5.4, this compound occupies a favorable physicochemical space for blood-brain barrier permeability [2]. It can serve as a reference standard or core scaffold in kinase inhibitor panels targeting CNS malignancies or neurodegenerative diseases where benzothieno[3,2-d]pyrimidines have shown EGFR inhibitory activity (IC50 ~1 nM for optimized analogs) [3].

Fluorescent Probe Development for COX-2 Imaging

Benzothieno[3,2-d]pyrimidine derivatives bearing specific 4-position substituents exhibit both COX-2 binding affinity (ΔG = −9.4 kcal/mol) and measurable fluorescence quantum yields (Φfl = 0.032) [4]. 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine, with its unsubstituted 4-phenoxy group, provides a baseline scaffold for systematic fluorescence structure-property relationship studies aimed at developing COX-2-selective imaging agents [4].

Physicochemical Benchmarking in Drug-Likeness Profiling

The compound's distinct profile—MW 324.4, XLogP3 5.4, TPSA 88.6 Ų—makes it an ideal calibration standard for in silico ADME models that differentiate between thieno[3,2-d]pyrimidine and benzothieno[3,2-d]pyrimidine chemical space [2]. Its well-defined computed properties allow it to serve as a boundary marker in training sets for machine learning models predicting solubility, permeability, and metabolic stability of heterocyclic drug candidates [2].

Quote Request

Request a Quote for 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.